5-Isobutyl-3-methylisoxazole-4-carboxylic acid
Overview
Description
5-Isobutyl-3-methylisoxazole-4-carboxylic acid: is a heterocyclic compound with significant importance in the field of medicinal chemistry. It belongs to the isoxazole family, which is known for its diverse biological activities and applications in drug discovery . The compound’s unique structure, featuring an isoxazole ring substituted with isobutyl and methyl groups, makes it a valuable scaffold for developing new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II). due to the drawbacks associated with metal-catalyzed reactions, including high costs and toxicity, alternative metal-free synthetic routes have been developed .
One such method involves the reaction of aromatic aldehydes with nitroacetic esters to form intermediate alkyl-5-hydroxy-6-oxo-4-aryl-6 H-1,2-oxazine-3-carboxylate derivatives, which can then be converted to the desired isoxazole derivatives .
Industrial Production Methods
Industrial production of 5-Isobutyl-3-methylisoxazole-4-carboxylic acid often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors is also being explored to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
5-Isobutyl-3-methylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The isoxazole ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted isoxazole compounds .
Scientific Research Applications
5-Isobutyl-3-methylisoxazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is explored for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Isobutyl-3-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The isoxazole ring can bind to active sites of enzymes, inhibiting their activity, or modulate receptor functions by acting as an agonist or antagonist . The pathways involved include inhibition of inflammatory mediators and disruption of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methyl-isoxazole-4-carboxylic acid: This compound has similar structural features but includes an amino group, making it useful in peptide synthesis.
5-Methylisoxazole-3-carboxylic acid: Another related compound, often used in the synthesis of heterocyclic compounds and as a reactant in various organic reactions.
Uniqueness
5-Isobutyl-3-methylisoxazole-4-carboxylic acid stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its isobutyl group enhances its lipophilicity, making it more effective in crossing biological membranes and interacting with hydrophobic targets .
Properties
IUPAC Name |
3-methyl-5-(2-methylpropyl)-1,2-oxazole-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-5(2)4-7-8(9(11)12)6(3)10-13-7/h5H,4H2,1-3H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYRNPYQQKCATQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)O)CC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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